molecular formula C21H10BrN3 B15222755 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile

2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile

Cat. No.: B15222755
M. Wt: 384.2 g/mol
InChI Key: KEUQBBZEVVMHPK-UHFFFAOYSA-N
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Description

2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is an aromatic compound with a complex structure consisting of a benzene ring substituted with bromine and phenyl groups, along with three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the bromination of 4,6-diphenylbenzene-1,3,5-tricarbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,6-dimethylbenzene-1,3,5-tricarbonitrile
  • 2,4,6-tricyano-5-bromo-1,3-xylene
  • 2-bromo-4,6-diphenyl-1,3,5-triazine

Uniqueness

2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where these properties are advantageous .

Properties

Molecular Formula

C21H10BrN3

Molecular Weight

384.2 g/mol

IUPAC Name

2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C21H10BrN3/c22-21-17(12-24)19(14-7-3-1-4-8-14)16(11-23)20(18(21)13-25)15-9-5-2-6-10-15/h1-10H

InChI Key

KEUQBBZEVVMHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

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